molecular formula C7H6F3N5S B7150982 2-[(5-Methyltetrazol-1-yl)methyl]-4-(trifluoromethyl)-1,3-thiazole

2-[(5-Methyltetrazol-1-yl)methyl]-4-(trifluoromethyl)-1,3-thiazole

Cat. No.: B7150982
M. Wt: 249.22 g/mol
InChI Key: RPLZZJWECUMEEV-UHFFFAOYSA-N
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Description

2-[(5-Methyltetrazol-1-yl)methyl]-4-(trifluoromethyl)-1,3-thiazole is a heterocyclic compound that features both a tetrazole and a thiazole ring in its structure. The presence of these rings makes it an interesting subject of study due to the unique chemical and biological properties associated with these moieties. Tetrazoles are known for their stability and biological activity, while thiazoles are recognized for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Methyltetrazol-1-yl)methyl]-4-(trifluoromethyl)-1,3-thiazole typically involves the formation of the tetrazole and thiazole rings separately, followed by their coupling. One common method for synthesizing tetrazoles is the [2+3] cycloaddition of nitriles with azides, often facilitated by Lewis acids or amine salts . The thiazole ring can be synthesized through various methods, including the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides .

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[(5-Methyltetrazol-1-yl)methyl]-4-(trifluoromethyl)-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution reactions can introduce various functional groups into the thiazole ring .

Mechanism of Action

The mechanism of action of 2-[(5-Methyltetrazol-1-yl)methyl]-4-(trifluoromethyl)-1,3-thiazole involves its interaction with molecular targets in biological systems. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(5-Methyltetrazol-1-yl)methyl]-4-(trifluoromethyl)-1,3-thiazole apart is the combination of the tetrazole and thiazole rings, which imparts unique chemical and biological properties. This dual functionality can enhance its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-[(5-methyltetrazol-1-yl)methyl]-4-(trifluoromethyl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N5S/c1-4-12-13-14-15(4)2-6-11-5(3-16-6)7(8,9)10/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLZZJWECUMEEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1CC2=NC(=CS2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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